1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate
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Overview
Description
1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon
Preparation Methods
The synthesis of 1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with formic acid or other suitable reagents.
Construction of the Pyrazolopyridine Ring: This step involves cyclization reactions using appropriate precursors such as 3-methylpyrazole and pyridine derivatives.
Coupling of the Two Moieties: The final step involves coupling the benzodiazole and pyrazolopyridine rings through a carboxylic acid linkage, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzodiazole or pyrazolopyridine rings.
Scientific Research Applications
1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-(1H-1,3-Benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate can be compared with other similar compounds, such as:
Benzothiazole Derivatives: These compounds share a similar benzodiazole moiety and exhibit diverse biological activities.
Pyrazolopyridine Derivatives: These compounds have a similar pyrazolopyridine ring and are studied for their potential therapeutic applications.
Benzimidazole Derivatives: These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C15H15N5O4 |
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Molecular Weight |
329.31 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid;dihydrate |
InChI |
InChI=1S/C15H11N5O2.2H2O/c1-8-10-6-9(14(21)22)7-16-13(10)20(19-8)15-17-11-4-2-3-5-12(11)18-15;;/h2-7H,1H3,(H,17,18)(H,21,22);2*1H2 |
InChI Key |
ATGNUKXOWSEPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=NC4=CC=CC=C4N3.O.O |
Origin of Product |
United States |
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